molecular formula C7H11NO3 B1471837 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 33712-86-6

2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1471837
CAS RN: 33712-86-6
M. Wt: 157.17 g/mol
InChI Key: FMJFVLZWISHVOE-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 33712-86-6 . It has a molecular weight of 157.17 and its IUPAC name is 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes “2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid”, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO3/c1-7(2)4(6(10)11)3-5(9)8-7/h4H,3H2,1-2H3,(H,8,9)(H,10,11) . This indicates the presence of a pyrrolidine ring in the structure, which is a five-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

As mentioned earlier, “2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid” is a solid compound . It has a molecular weight of 157.17 .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the “2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Anticonvulsant Activity

In particular, the non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .

Antioxidant Activity

A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and screened for antioxidant activity . A number of these compounds were identified as potent antioxidants .

Antimicrobial Activity

In a study, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue were explored for their in vitro antimicrobial activity against multidrug-resistant pathogens . The compounds showed structure-dependent antimicrobial activity against Gram-positive pathogens .

Biological Activity Characterization

Derivatives of 5-oxopyrrolidine-3-carboxylic acids have been screened for biological activity due to their interesting biological properties . For example, 1-quinolyl-5-oxopyrrolidine-3-carboxylic acids are known to stimulate division of isolated monkey kidney cells .

Anticancer Agent

Salinosporamide A, an aquatic natural product created by the constraining aquatic bacteria Salinispora tropica and Salinispora arenicola, is a potent proteasome inhibitor being studied as a potential anticancer agent . This compound is based on the pyrrolidin-2-one structure, which is a part of "2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid" .

properties

IUPAC Name

2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-7(2)4(6(10)11)3-5(9)8-7/h4H,3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJFVLZWISHVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33712-86-6
Record name 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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